

In-Depth Technical Guide: Dehydroadynerigenin glucosyldigitaloside (CAS 144223-70-1) - A Cardiac Glycoside

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available scientific and technical information regarding **Dehydroadynerigenin glucosyldigitaloside**, CAS number 144223-70-1. Despite a comprehensive search of scientific literature and databases, detailed experimental data, specific protocols, and in-depth signaling pathway information for this particular compound are not publicly available.

This guide will, therefore, provide a detailed overview of the class of compounds to which **Dehydroadynerigenin glucosyldigitaloside** belongs—cardiac glycosides. The information presented herein is based on the well-established knowledge of this family of molecules and serves as a foundational resource for researchers interested in this compound.

Compound Identification and Chemical Properties

Dehydroadynerigenin glucosyldigitaloside is classified as a cardiac glycoside. While specific experimental data for this compound is scarce, its chemical identity is established.



Property	Value	Source
CAS Number	144223-70-1	Chemical Supplier Catalogs
Molecular Formula	C36H52O13	Pharmaffiliates[1]
Molecular Weight	692.8 g/mol	Pharmaffiliates[1]
General Class	Cardiac Glycoside	Biosynth[1]
Reported Origin	Can be isolated from the herbs of Nerium indicum and is found in species of the Digitalis genus.	MedChemExpress[2], Biosynth[1]

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

Cardiac glycosides, as a class, exert their physiological effects primarily through the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane.[3]

The signaling cascade initiated by Na+/K+-ATPase inhibition is as follows:

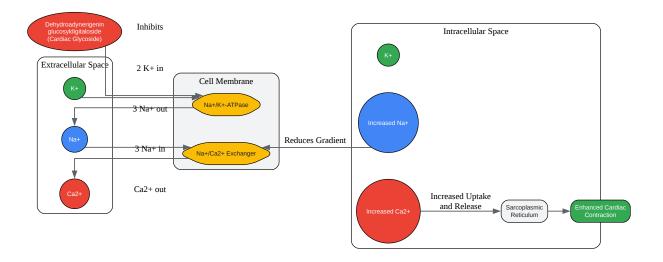
- Binding and Inhibition: Cardiac glycosides bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent ion transport.
- Increased Intracellular Sodium: The inhibition of the Na+/K+-ATPase pump leads to a
 decrease in the extrusion of sodium ions (Na+) from the cell, resulting in an accumulation of
 intracellular Na+.
- Altered Sodium-Calcium Exchange: The increased intracellular Na+ concentration alters the
 electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger. This reduces the
 driving force for Ca2+ extrusion from the cell.
- Increased Intracellular Calcium: The reduced activity of the Na+/Ca2+ exchanger leads to an elevation of intracellular calcium ion (Ca2+) concentration.



• Enhanced Cardiac Contractility: In cardiac myocytes, the increased intracellular Ca2+ is taken up by the sarcoplasmic reticulum. Upon stimulation, a larger amount of Ca2+ is released, leading to a more forceful contraction of the heart muscle (positive inotropic effect).

Visualizing the General Cardiac Glycoside Signaling Pathway

The following diagram illustrates the established mechanism of action for cardiac glycosides.



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Caption: General signaling pathway of cardiac glycosides.

Potential Experimental Protocols (General)



While no specific protocols for **Dehydroadynerigenin glucosyldigitaloside** are available, the following outlines a general methodology for assessing the activity of a cardiac glycoside on its primary target, Na+/K+-ATPase. This protocol is based on commonly used methods for other compounds in this class.

In Vitro Na+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on Na+/K+-ATPase activity.

Principle: The enzymatic activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific Na+/K+-ATPase inhibitor (like ouabain) or in the absence of Na+ and K+ represents the activity of the enzyme.

Materials:

- Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or canine kidney)
- ATP (Adenosine 5'-triphosphate)
- Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
- MgCl2, NaCl, KCl solutions
- Test compound (Dehydroadynerigenin glucosyldigitaloside) dissolved in a suitable solvent (e.g., DMSO)
- Ouabain (as a positive control)
- Reagent for phosphate detection (e.g., Malachite Green-based reagent)
- Microplate reader

Procedure:

Preparation of Reagents: Prepare all buffers and solutions to their final concentrations.
 Prepare a series of dilutions of the test compound and the positive control (ouabain).



Enzyme Reaction:

- In a 96-well microplate, add the assay buffer, MgCl2, NaCl, and KCl.
- Add the diluted test compound or control to the respective wells. Include wells for a vehicle control (solvent only) and a baseline control (without enzyme or with a high concentration of ouabain).
- Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
- Initiate the reaction by adding a pre-warmed solution of ATP to all wells.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

Termination and Detection:

- Stop the reaction by adding the phosphate detection reagent. This reagent typically contains an acid to stop the enzymatic reaction and a colorimetric agent that reacts with the released Pi.
- Allow color to develop according to the reagent manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength using a microplate reader.

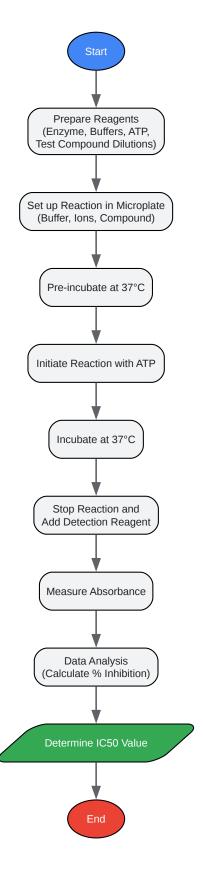
Data Analysis:

- Subtract the absorbance of the baseline control from all other readings.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Visualizing a General Experimental Workflow



The following diagram outlines a typical workflow for the in vitro evaluation of a potential Na+/K+-ATPase inhibitor.





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Caption: General workflow for an in vitro Na+/K+-ATPase inhibition assay.

Conclusion and Future Directions

Dehydroadynerigenin glucosyldigitaloside is identified as a cardiac glycoside, a class of compounds with a well-defined mechanism of action centered on the inhibition of the Na+/K+-ATPase pump. This action leads to increased intracellular calcium and enhanced cardiac contractility.

However, a critical gap in the publicly available scientific literature exists for this specific compound. There is a lack of quantitative biological data, detailed experimental protocols, and specific signaling pathway elucidation.

For researchers and drug development professionals interested in **Dehydroadynerigenin glucosyldigitaloside**, the following steps are recommended:

- Primary Research: Conduct foundational in vitro studies, such as the Na+/K+-ATPase inhibition assay described, to determine its potency (IC50).
- Cell-Based Assays: Evaluate its effects on intracellular calcium levels and contractility in cardiac myocyte cell lines.
- Source Material Analysis: If isolated from a natural source, perform detailed analytical chemistry to confirm its structure and purity and to identify other related compounds in the extract.
- Comparative Studies: Compare its activity profile with well-characterized cardiac glycosides like digoxin and ouabain to understand its unique properties.

This technical guide provides the foundational knowledge of the compound class, which is essential for guiding future research into the specific properties and potential applications of **Dehydroadynerigenin glucosyldigitaloside**.



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